4-Methoxyoxindole
Overview
Description
4-Methoxyoxindole is a derivative of oxindole, a compound that features an indole ring structure with a ketone group at the second position The methoxy group at the fourth position of the oxindole ring distinguishes this compound from other oxindole derivatives
Mechanism of Action
Target of Action
4-Methoxyoxindole, also known as 4-Methoxyindolin-2-one, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Indole and its derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds can exert a variety of local and heterotopic biological effects by circulating in the plasma . .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may induce a variety of molecular and cellular changes.
Action Environment
The gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan , suggesting that the gut environment could significantly influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyoxindole typically involves the methoxylation of oxindole. One common method includes the reaction of oxindole with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Another approach involves the use of 4-methoxybenzaldehyde as a starting material, which undergoes a series of reactions including oximating and dehydrating to form 4-methoxybenzonitrile, followed by further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyoxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-Methoxyoxindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its role in various biological processes and its potential as a bioactive compound.
Medicine: Research has investigated its potential therapeutic effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Oxindole: The parent compound without the methoxy group.
5-Methoxyoxindole: Similar structure with the methoxy group at the fifth position.
Indole: Lacks the ketone group at the second position.
Comparison: 4-Methoxyoxindole is unique due to the presence of the methoxy group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to oxindole, it may exhibit different pharmacological properties and reactivity patterns. The methoxy group can also affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7-6(8)5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOEVFNWAEXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344332 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-17-4 | |
Record name | 4-Methoxyoxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-indolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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